molecular formula C11H9BrO3 B2705097 7-Bromospiro[chromane-2,3'-oxetan]-4-one CAS No. 1823924-36-2

7-Bromospiro[chromane-2,3'-oxetan]-4-one

Cat. No.: B2705097
CAS No.: 1823924-36-2
M. Wt: 269.094
InChI Key: FUHRAKQXWLBENJ-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-2,3’-oxetan]-4-one is a unique chemical compound characterized by its spirocyclic structure, which includes a chromane moiety fused with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromospiro[chromane-2,3’-oxetan]-4-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of 7-Bromospiro[chromane-2,3’-oxetan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromospiro[chromane-2,3’-oxetan]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

7-Bromospiro[chromane-2,3’-oxetan]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-2,3’-oxetan]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromospiro[chromane-2,3’-oxetan]-4-one is unique due to its combination of a chromane moiety with an oxetane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific structural features .

Properties

IUPAC Name

7-bromospiro[3H-chromene-2,3'-oxetane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-7-1-2-8-9(13)4-11(5-14-6-11)15-10(8)3-7/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRAKQXWLBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Br)OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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